1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-methylpyrrolidin-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-4-8(11)9(2)5-6-10-7-9/h1,10H,4-7H2,2H3 |
InChI Key |
YZTSZRRCWLRYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C(=O)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Methylpyrrolidine Core
Method A: Ring Closure via Nucleophilic Cyclization
- Precursors: A suitable amino acid derivative or amino alcohol, such as malic acid derivatives or amino esters, are employed as starting materials.
- Reaction Conditions:
- Reflux in aromatic solvents like chlorobenzene or toluene, with acid catalysis (e.g., malic acid or methylamine) to promote cyclization.
- Water removal is critical to drive the equilibrium toward ring closure.
- Key Reactions:
- Intramolecular nucleophilic attack leading to pyrrolidine ring formation.
- Use of acid or base catalysis to facilitate cyclization.
Example:
In one patent, malic acid and methylamine are reacted in toluene under reflux, with water removal, to produce an intermediate 3-hydroxy-1-methylcyclobutanediamide, which upon further reduction yields the 3-methylpyrrolidine ring.
Specific Example of a Synthesis Route
Step-by-step outline from recent patents and literature:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Ring closure to form pyrrolidine | Malic acid + methylamine | Reflux in toluene or chlorobenzene | Cyclization to form the core ring |
| 2 | Intermediate purification | Recrystallization | Solvent-based | Purify intermediate |
| 3 | Alkynylation | Propargyl bromide or similar | Base (K2CO3), solvent (DMF or THF) | Introduce alkynyl group |
| 4 | Oxidation to ketone | Oxidizing agents (e.g., PCC, DMSO) | Controlled temperature | Form the but-3-yn-1-one side chain |
Notes on Reaction Optimization and Scale-up
- Safety and Stability:
- Use of milder reducing agents like sodium borohydride or potassium borohydride instead of hazardous reagents improves safety.
- Purification:
- Crystallization of intermediates, especially the pyrrolidine ring, simplifies purification.
- Yield Enhancement:
- Optimizing reflux times, temperature, and reagent stoichiometry improves overall yields.
Summary of Key Data from Literature and Patents
| Aspect | Details | Source |
|---|---|---|
| Reaction Type | Ring closure, alkynylation, oxidation | , |
| Reagents | Methylamine, malic acid derivatives, propargyl halides, oxidants | , |
| Reaction Conditions | Reflux, inert atmosphere, controlled temperature | , |
| Yields | Variable, generally 50-85% depending on optimization | , |
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or pyrrolidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group may participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one, enabling comparative analysis:
Key Observations:
- Electronic Effects : The electron-withdrawing bromo group in 1-(4-Bromophenyl)but-3-yn-1-one contrasts with the electron-donating methylpyrrolidine in the target compound, altering reactivity in nucleophilic additions or cycloadditions .
- Steric Hindrance : The bulky silyl group in ’s compound reduces accessibility to the alkyne, whereas the pyrrolidine ring in the target compound balances rigidity and steric bulk .
Intermolecular Interactions and Crystallography
- 1-(4-Bromophenyl)but-3-yn-1-one: Exhibits dominant H···Br (26.8%) and H···O (11.8%) interactions in Hirshfeld analysis, stabilizing its monoclinic P21/n crystal lattice . The target compound’s methylpyrrolidine group may instead promote C–H···π or van der Waals interactions.
Biological Activity
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is an organic compound characterized by a unique structure that incorporates a pyrrolidine ring attached to a butynone moiety. This structural configuration imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is , featuring a butynone structure with a methyl-substituted pyrrolidine ring. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.
The biological activity of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can modulate enzymatic activities, potentially influencing metabolic pathways and signaling cascades. The exact mechanisms remain under investigation, but preliminary studies suggest significant interactions with key molecular targets.
Biological Activity Overview
Research has demonstrated that 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one exhibits several biological activities:
1. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent. For instance, in vitro assays have revealed that it can induce apoptosis in specific cancer cells, possibly through the modulation of apoptotic pathways.
2. Neuropharmacological Effects
The structural similarity to other neuroactive compounds suggests potential applications in neurology. Studies have indicated that 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
3. Enzyme Inhibition
Research has identified that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has shown inhibitory effects on enzymes related to inflammation and cancer progression.
Case Studies
Several case studies have explored the biological effects of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one:
Case Study 1: Antitumor Activity
In a study involving human cancer cell lines, treatment with varying concentrations of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results showed that pre-treatment with 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one significantly reduced cell death and oxidative stress markers, suggesting its potential for neuroprotection.
Comparative Analysis
To better understand the unique properties of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-methylpyrrolidine | Contains an amino group on a pyrrolidine ring | Antidepressant effects |
| 1-(2-Methylpyrrolidin-2-yl)prop-2-inone | Similar pyrrolidine structure but different substituents | Antitumor activity |
| 2-Methylbut-3-yne | Alkynyl alcohol structure | Precursor for various biochemical syntheses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
